

Methods for Assessing Calderasib Target Engagement In Vivo: Application Notes and Protocols

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Compound of Interest

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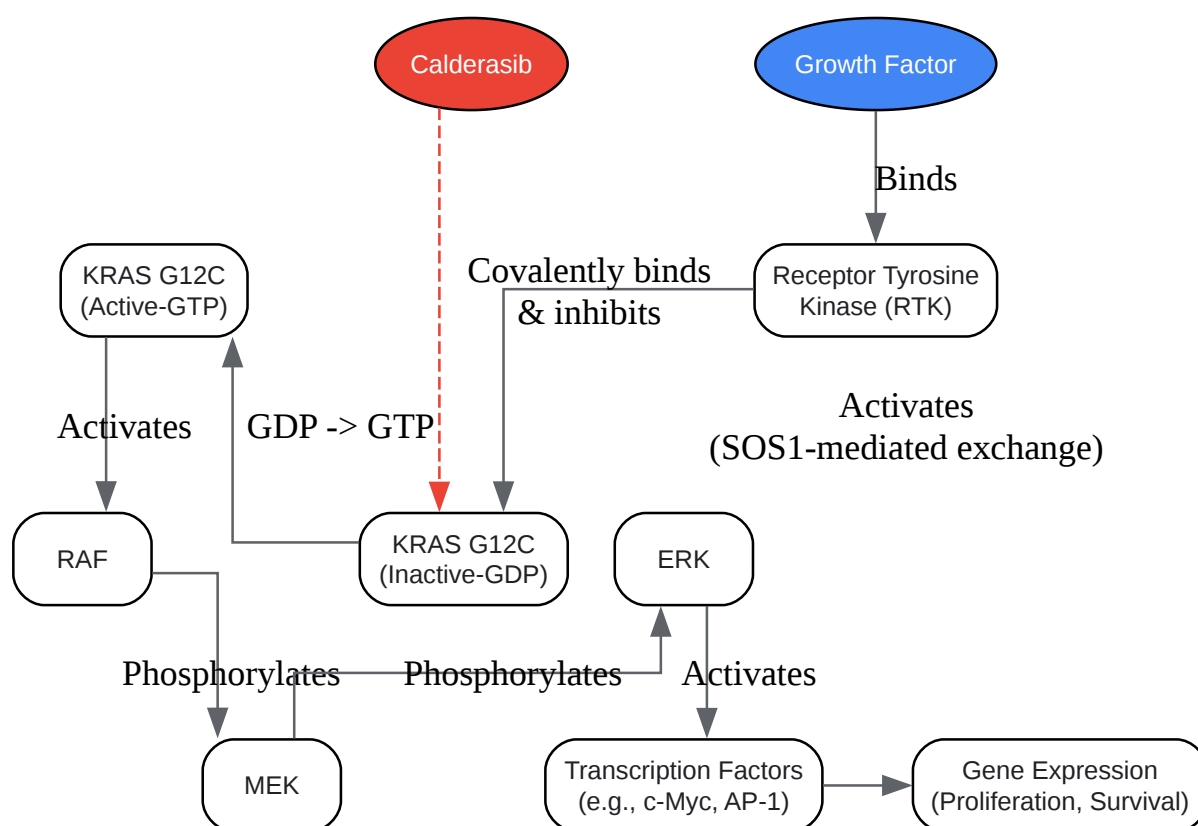
For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1] Assessing the extent to which **Calderasib** engages its target in vivo is critical for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and establishing a clear link between target engagement and clinical response.[2] These application notes provide detailed protocols for key methodologies to assess **Calderasib**'s target engagement in preclinical and clinical settings.

KRAS G12C Signaling Pathway and Calderasib's Mechanism of Action

KRAS is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, KRAS promotes downstream signaling through pathways such as the MAPK/ERK cascade (RAF-MEK-ERK), leading to cell proliferation, survival, and differentiation.[2][3] The G12C mutation results in a constitutively active KRAS protein, driving uncontrolled tumor growth.[2] **Calderasib** selectively and covalently binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state and thereby inhibiting downstream signaling.[1]



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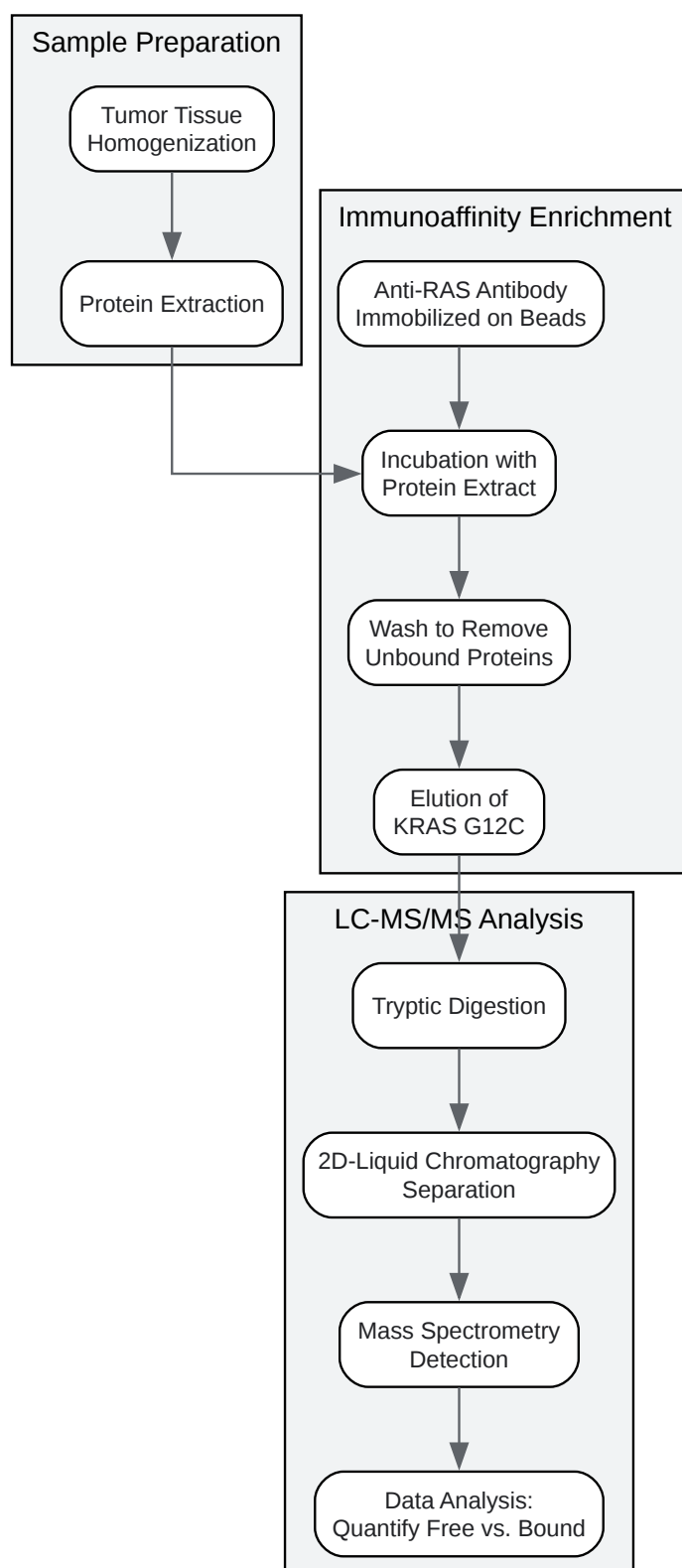
Caption: KRAS G12C signaling pathway and the inhibitory action of **Calderasib**.

Methods for Assessing In Vivo Target Engagement

Several robust methods can be employed to quantify the engagement of **Calderasib** with KRAS G12C in vivo. The primary techniques include immunoaffinity capture followed by 2D-LC-MS/MS, in vivo Cellular Thermal Shift Assay (CETSA), and Positron Emission Tomography (PET).

Immunoaffinity Capture 2D-LC-MS/MS

This mass spectrometry-based method provides a quantitative measurement of both free (unbound) and **Calderasib**-bound KRAS G12C in tissues, including formalin-fixed paraffin-embedded (FFPE) samples.^{[4][5]} This technique is highly sensitive and can be applied to small tissue biopsies.^[5]



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Caption: Workflow for immunoaffinity capture 2D-LC-MS/MS.

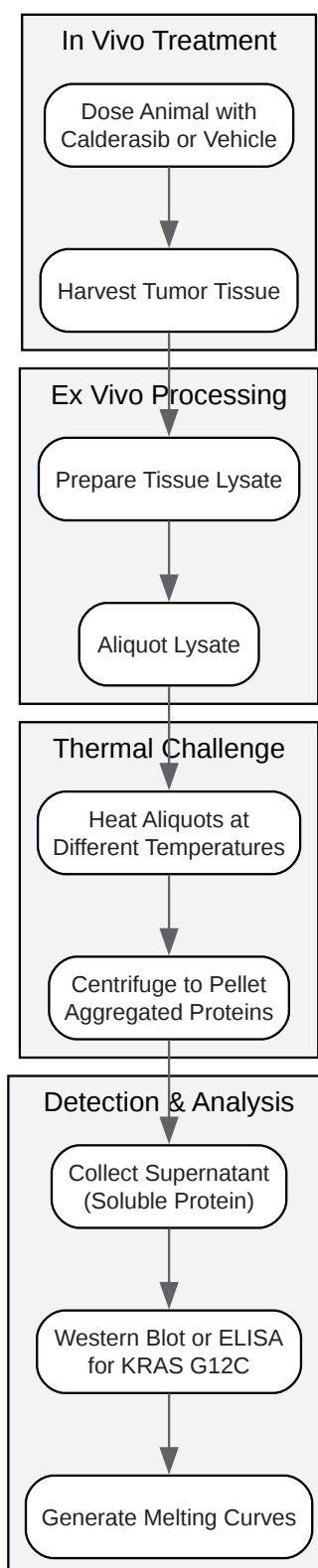
Experimental Protocol:

- Tissue Processing:
 - For fresh-frozen tissues, homogenize in a suitable lysis buffer.
 - For FFPE tissues, deparaffinize sections, followed by heat-induced antigen retrieval.[\[4\]](#)
- Protein Extraction and Quantification:
 - Extract total protein and determine the concentration using a standard assay (e.g., BCA assay). A minimum of 5 µg of total protein is typically required.[\[4\]](#)
- Immunoaffinity Enrichment:
 - Incubate the protein lysate with an anti-RAS antibody (e.g., clone RAS10) immobilized on magnetic beads to capture both free and **Calderasib**-bound KRAS G12C.[\[6\]](#)
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the captured KRAS G12C protein.
- Sample Preparation for MS:
 - Denature, reduce, and alkylate the eluted proteins.
 - Perform tryptic digestion overnight.[\[6\]](#)
- 2D-LC-MS/MS Analysis:
 - Analyze the digested peptides using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.
 - Develop a targeted MS method to detect and quantify the unique peptides corresponding to both unbound and **Calderasib**-bound KRAS G12C.
- Data Analysis:

- Calculate the percentage of target engagement by comparing the abundance of the **Calderasib**-bound peptide to the total (bound + unbound) KRAS G12C peptide.

In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.^[7] When **Calderasib** binds to KRAS G12C, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified.



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Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

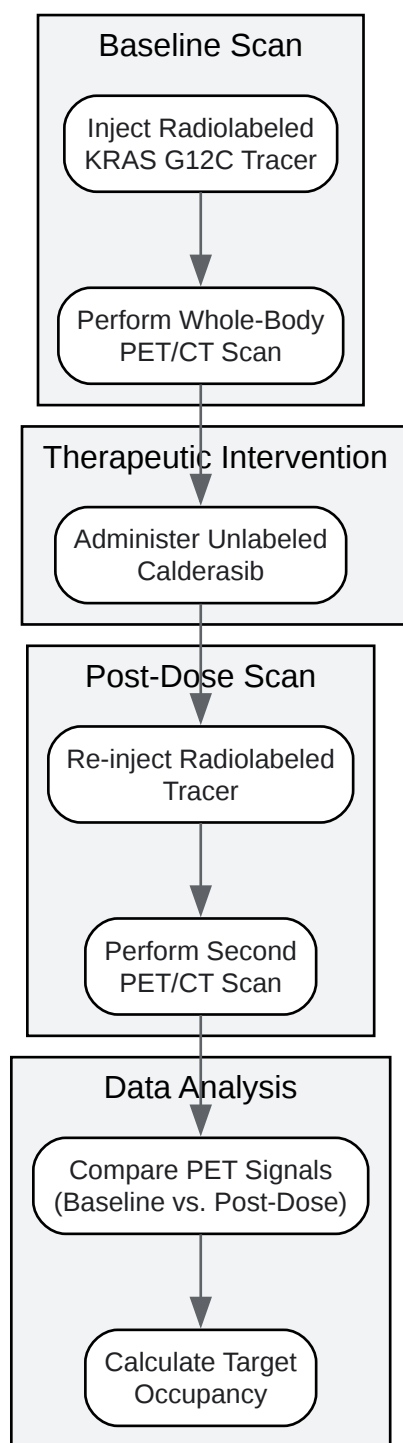
Experimental Protocol:

- Animal Treatment:
 - Dose tumor-bearing animals with **Calderasib** or a vehicle control.
- Tissue Collection and Lysate Preparation:
 - At a specified time point, harvest the tumor tissues.
 - Homogenize the tissues in a detergent-free lysis buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysate by high-speed centrifugation to obtain the soluble protein fraction.[\[7\]](#)
- Thermal Challenge:
 - Aliquot the lysate into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
 - Cool the samples to 4°C.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
- Detection of Soluble KRAS G12C:
 - Collect the supernatant containing the soluble protein fraction.
 - Quantify the amount of soluble KRAS G12C in each sample using Western blotting or ELISA.
- Data Analysis:

- Plot the percentage of soluble KRAS G12C against the temperature for both the vehicle and **Calderasib**-treated groups.
- A rightward shift in the melting curve for the **Calderasib**-treated group indicates target engagement.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the visualization and quantification of target engagement in the whole body.^[2] This is achieved by using a radiolabeled tracer that specifically binds to KRAS G12C.



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Caption: Workflow for PET-based target occupancy assessment.

Experimental Protocol:

- Baseline Scan:
 - Anesthetize a tumor-bearing animal.
 - Inject a radiolabeled KRAS G12C tracer (e.g., [18F]PFPMD) intravenously.[\[7\]](#)
 - After a defined uptake period, perform a whole-body PET/CT scan.
- **Calderasib** Administration:
 - Administer a therapeutic dose of unlabeled **Calderasib**.
- Post-Dose Scan:
 - At a specified time after **Calderasib** administration, re-inject the animal with the radiotracer.
 - Perform a second PET/CT scan under the same conditions as the baseline scan.
- Data Analysis:
 - Compare the PET signal intensity in the tumor between the baseline and post-dose scans.
 - A reduction in the PET signal in the post-dose scan indicates that **Calderasib** is occupying the KRAS G12C target sites, preventing the binding of the radiotracer.
 - Quantify target occupancy based on the degree of signal reduction.[\[7\]](#)

Quantitative Data Presentation

The following tables summarize representative quantitative data for KRAS G12C inhibitors, which can be expected to be similar for **Calderasib**.

Table 1: In Vivo Target Engagement of a KRAS G12C Inhibitor (GDC-6036) in a Xenograft Model[\[8\]](#)

Dose of GDC-6036	Time Post-Dose	Target Engagement (%)
Vehicle	-	0
1 mg/kg	3 hours	~75
5 mg/kg	3 hours	~91
30 mg/kg	3 hours	~98
5 mg/kg	24 hours	>75
30 mg/kg	24 hours	>88

Data from a non-small cell lung cancer xenograft model.

Table 2: Clinical Activity of **Calderasib** (MK-1084)[\[3\]](#)[\[9\]](#)

Treatment	Patient Population	Objective Response Rate (ORR)
Calderasib Monotherapy	Previously treated solid tumors with KRAS G12C mutation	29%
Calderasib + Pembrolizumab	Previously untreated metastatic NSCLC with KRAS G12C mutation	70%

NSCLC: Non-Small Cell Lung Cancer. ORR provides an indirect measure of target engagement leading to a therapeutic response.

Conclusion

The methods described provide a robust framework for assessing the in vivo target engagement of **Calderasib**. The choice of method will depend on the specific research question, available resources, and the stage of drug development. Immunoaffinity capture 2D-LC-MS/MS offers high sensitivity and quantitative precision, CETSA provides a direct measure of biophysical interaction in a physiological context, and PET imaging allows for non-invasive, whole-body assessment of target occupancy. Utilizing these techniques will enable a

comprehensive understanding of **Calderasib**'s mechanism of action and facilitate its clinical development.

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